Cas no 172806-20-1 (sodium,3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one)

sodium,3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one structure
172806-20-1 structure
Product Name:sodium,3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one
CAS No:172806-20-1
Molecular Formula:C18H16BrN5NaO6PS
Molecular Weight:564.28200
CID:138945
PubChem ID:44755141

sodium,3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one Properties

Names and Identifiers

    • BETA-PHENYL-1, N2-ETHENO-8-BROMOGUANOSINE-3',5'-CYCLIC MONOPHOSPHOROTHIOATE, RP-ISOMER SODIUM SALT
    • 8- BROMO- ß- PHENYL- 1, N²- ETHENOGUANOSINE- 3', 5'- CYCLIC MONOPHOSPHOROTHIOATE, RP- ISOMER ( RP-8-BR-PET-CGMPS )
    • BETA-PHENYL-1, N2-ETHENO-8-BROMOGUANOSINE-3',5'-CYCLIC MONOPHOSPHOROTHIOATE, RP-ISOMER SODIUM ...
    • Rp-8-Br-PET-cyclic GMPS, Sodium Salt
    • sodium,3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one
    • 2-BroMo-3,4-dihydro-3-[3,5-O-[(R)-Mercaptophosphinylidene]-β-D-ribofuranosyl]-6-phenyl-9H-IMidazo[1,2-a]purin-9-onesodiuMsalt
    • Rp-8-Br-PET-cGMPS
    • RP-8-BR-PET-CGMPS, NA
    • RP-8-BR-PET-CGMPS SODIUM SALT
    • 8-Bromo-1,N2-etheno-B-phenylguanosine-3'',5''-cyclic monophosphothioate sodiu
    • 8-BROMO-BETA-PHENYL-1,N2-ETHENOGUANOSINE 3':5'-CYCLIC MONOPHOSPHOROTHIOATE SODIUM SALT
    • rp-β-phenyl-1,n2-etheno-8-bromoguanosine 3',5'-cyclic monophosphorothioate sodium salt
    • rp-8-bromo-β-phenyl-1,n2-ethenoguanosine 3':5'-cyclic monophosphorothioate sodium salt
    • 8-bromo-?phenyl-1,n?ethenoguanosine-3’,5’-cyclicmonophosphorothioate,rp-isomer(rp-8-br-pet-cg
    • BETA-PHENYL-1,N2-ETHENO-8-BROMOGUANOSINE-3',5'-CYCLIC MONOPHOSPHOROTHIOATE SODIUM SALT, RP-ISOMER
    • O874Z20U79
    • Rp-8-Br-Pet-cgmp(S)
    • 8-Bromo-pet-cyclic gmps
    • RP 8Br-pet-cgmps
    • (Rp)-8-Br-PET-cGMPS
    • 8-Bromo-beta-phenyl-1,N(2)-ethenoguanosine 3',5'-cyclic monophosphorothioate
    • 3-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one
    • 2-Bromo-3,4-dihydro-3-(3,5-O-((R)-mercaptophosphinylidene)-beta-D-ribof
    • J-010850
    • AKOS024457390
    • 172806-20-1
    • beta-Phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate . sodium salt, Rp-isomer
    • Rp-8-Bromo-beta-phenyl-1,N2-ethenoguanosine 3',5'-cyclic monophosphorothioate sodium salt, >=98% (HPLC), powder
    • sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one
    • 9QQM5R5DWL
    • Sodium (4aR,6R,7R,7aS)-6-(2-bromo-9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
    • DTXSID70660599
    • J-011880
    • PD017389
    • 185246-32-6
    • DF-003 sodium
    • LP-DF-003 sodium
    • UNII-9QQM5R5DWL
    • RP-8-BR-PET-CGMPS
    • InChIKey: DBYADRPTMRXVDJ-QJYCJHSLSA-N
    • Inchi: 1S/C18H15BrN5O6PS/c19-17-21-11-14(24(17)16-12(25)13-10(29-16)7-28-31(27,32)30-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,32)/t10-,12-,13-,16-,31?/m1/s1
    • SMILES: BrC1=NC2C(N3C([H])=C(C4C([H])=C([H])C([H])=C([H])C=4[H])N([H])C3=NC=2N1[C@@]1([H])[C@@]([H])([C@@]2([H])[C@@]([H])(C([H])([H])OP(O[H])(O2)=S)O1)O[H])=O

Computed Properties

  • Exact Mass: 562.96400
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 560.94835g/mol
  • Heavy Atom Count: 32
  • Complexity: 934
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 2
  • Topological Polar Surface Area: 163

Experimental Properties

  • LogP: 2.78270
  • PSA: 175.07000
  • Melting Point: 240-300 °C(lit.)
  • Solubility: H2O: 15 mg/mL at ≤60 °C

sodium,3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-203989-1 µmol
Rp-8-Br-PET-cyclic GMPS, Sodium Salt,
172806-20-1 ≥99%
1 µmol
¥1196.00 2023-09-05

sodium,3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one Related Literature

Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
http://www.haoxiangbio.com
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
http://www.hbganmiao.com/
Hebei Ganmiao New material Technology Co., LTD
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
http://www.chongdachem.com
Chong Da Prostaglandin Fine Chemicals Co., Ltd.